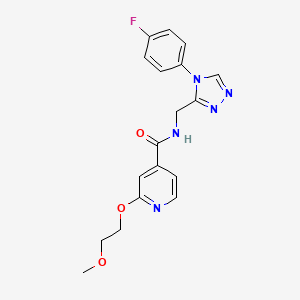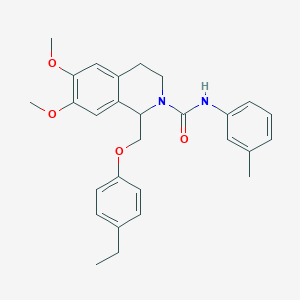
1-((4-ethylphenoxy)methyl)-6,7-dimethoxy-N-(m-tolyl)-3,4-dihydroisoquinoline-2(1H)-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of an organic compound often involves multiple steps, each with its own reactants, conditions, and products. The overall yield and efficiency of the synthesis can be evaluated by considering the yields of each step .Molecular Structure Analysis
Molecular structure analysis often involves techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds present .Chemical Reactions Analysis
The chemical reactivity of a compound is largely determined by its functional groups. By studying the reactions that the compound undergoes, chemists can learn about its reactivity and potentially develop new reactions .科学的研究の応用
Synthesis and Chemical Properties
Isoquinoline derivatives have been the focus of various synthesis studies due to their significant biological activities. For instance, Aghekyan et al. (2015) reported the synthesis of propanediol derivatives from N-methyl-6′,7′-dimethoxy-2′,3′-dihydro-1′H-spiro[cyclopentan-1,4′-isoquinoline]-1′-carboxamide, highlighting the chemical flexibility and potential for further modification of isoquinoline compounds for various applications (Aghekyan et al., 2015).
Antitumor Activity
Isoquinoline derivatives have shown promising antitumor activities in preclinical studies. Liu et al. (1995) synthesized various substituted isoquinoline-1-carboxaldehyde thiosemicarbazones and evaluated their antineoplastic activity, revealing some compounds with significant action against L1210 leukemia in mice (Liu et al., 1995).
Neurological Applications
Research into the neurological effects of isoquinoline derivatives has identified compounds with potential neuroleptic properties. Clarke et al. (1978) synthesized a series of hexahydro[1,4]oxazino[3,4-a]isoquinolines, with some showing neuroleptic activity in behavioral tests, indicating potential applications in treating neurological disorders (Clarke et al., 1978).
Binding Studies and Molecular Interactions
Isoquinoline derivatives have been explored for their binding capabilities and interactions with biological targets. Xu et al. (2005) investigated the binding of radiolabeled isoquinoline derivatives to sigma-2 receptors, offering insights into receptor-ligand interactions and potential therapeutic applications in imaging and treatment of psychiatric and neurological conditions (Xu et al., 2005).
Pharmacological Potential
The pharmacological potential of isoquinoline derivatives extends to various therapeutic areas, including cancer treatment, neurological disorders, and more. Hyafil et al. (1993) described the reversal of multidrug resistance by an isoquinoline derivative, indicating its potential as an adjunct therapy in cancer treatment (Hyafil et al., 1993).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
1-[(4-ethylphenoxy)methyl]-6,7-dimethoxy-N-(3-methylphenyl)-3,4-dihydro-1H-isoquinoline-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H32N2O4/c1-5-20-9-11-23(12-10-20)34-18-25-24-17-27(33-4)26(32-3)16-21(24)13-14-30(25)28(31)29-22-8-6-7-19(2)15-22/h6-12,15-17,25H,5,13-14,18H2,1-4H3,(H,29,31) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSJNTUYNVGDTOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC2C3=CC(=C(C=C3CCN2C(=O)NC4=CC=CC(=C4)C)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(4-{[(4-ethoxyanilino)carbothioyl]amino}phenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2477499.png)
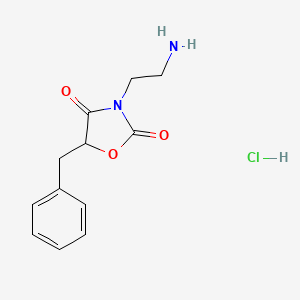
![4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-(3,4-dimethylphenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2477502.png)
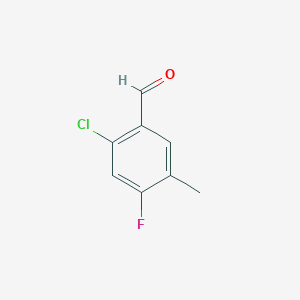
![5-methyl-4-{[(4-methylphenyl)methyl]sulfanyl}-1,2-dihydropyrimidin-2-one](/img/structure/B2477506.png)
amine](/img/structure/B2477508.png)
![Tert-butyl 3-[4-(but-2-ynoylamino)-2-oxopyrrolidin-1-yl]azetidine-1-carboxylate](/img/structure/B2477513.png)
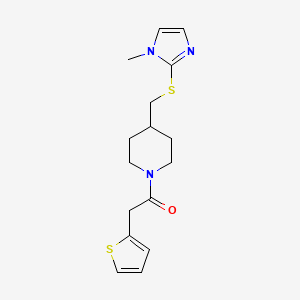


![4-[({2-Methylpyrazolo[1,5-a]pyrazin-4-yl}oxy)methyl]piperidine](/img/structure/B2477519.png)
